molecular formula C14H12N2 B14639989 2,3-Dimethyl-1,10-phenanthroline CAS No. 52136-77-3

2,3-Dimethyl-1,10-phenanthroline

Cat. No.: B14639989
CAS No.: 52136-77-3
M. Wt: 208.26 g/mol
InChI Key: BEHYHCBDZZQSBV-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1,10-phenanthroline is a substituted derivative of 1,10-phenanthroline, a classic chelating ligand known for forming stable complexes with a wide range of metal ions . Like other phenanthroline-based ligands, it is expected to act as a bidentate ligand, coordinating to metal centers through its two nitrogen atoms to form coordination complexes with diverse applications in catalysis, materials science, and bioinorganic chemistry . The methyl groups at the 2 and 3 positions can influence the steric and electronic properties of the ligand. Sterically, such substitutions can protect the metal center and favor specific coordination geometries . Electronically, modifying the phenanthroline core with different substituents is a common strategy to fine-tune the photophysical and redox properties of its resulting metal complexes, which is crucial for developing new catalytic and luminescent materials . Researchers can leverage this compound to synthesize novel complexes for studies in photophysics, as seen with other phenanthroline-ruthenium complexes , or for exploring anticancer activity, similar to rhenium(I) tricarbonyl complexes with modified phenanthroline ligands . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

CAS No.

52136-77-3

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

2,3-dimethyl-1,10-phenanthroline

InChI

InChI=1S/C14H12N2/c1-9-8-12-6-5-11-4-3-7-15-13(11)14(12)16-10(9)2/h3-8H,1-2H3

InChI Key

BEHYHCBDZZQSBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1C

Origin of Product

United States

Preparation Methods

Skraup-Doebner-Miller Reaction

The Skraup-Doebner-Miller reaction, traditionally used for quinoline synthesis, has been adapted for phenanthrolines by employing ortho-phenylenediamine derivatives. For 2,3-dimethyl-1,10-phenanthroline, the use of 3,4-dimethyl-ortho-phenylenediamine as a precursor is theorized. Under acidic conditions (concentrated HCl or H₂SO₄), this diamine reacts with glycerol or α,β-unsaturated carbonyl compounds to form the phenanthroline backbone.

Mechanistic Insights :

  • Protonation of the diamine enhances electrophilicity.
  • Cyclization occurs via nucleophilic attack of the amine on the carbonyl, followed by dehydration.
  • Aromatization through oxidative dehydrogenation completes the heterocycle.

Challenges :

  • Regioselectivity issues may arise due to competing reaction pathways.
  • The methyl groups in the 3,4 positions of the diamine may sterically hinder cyclization, necessitating elevated temperatures (70–110°C) and extended reaction times (8–24 hours).

Friedländer Synthesis

The Friedländer method involves condensation of ortho-aminoaryl ketones with ketones. For 2,3-dimethyl-1,10-phenanthroline, 2-amino-3-methylacetophenone could react with acetylacetone or similar diketones.

Typical Conditions :

  • Catalytic acid (e.g., p-toluenesulfonic acid) in ethanol or acetic acid.
  • Reflux for 6–12 hours, yielding the product via aldol-like condensation.

Limitations :

  • Synthesis of the requisite ortho-aminoaryl ketone precursors is non-trivial.
  • Competing side reactions (e.g., over-condensation) reduce yields, often requiring chromatographic purification.

One-Step Acid-Catalyzed Cyclization

Recent patents describe one-step syntheses of substituted phenanthrolines using mixed acid systems. For example:

Procedure Adapted from WO2010127574A1 :

  • Starting Materials :
    • 3,4-Dimethyl-ortho-phenylenediamine (hypothetical precursor).
    • α,β-Unsaturated ketone (e.g., methyl vinyl ketone).
  • Reaction Conditions :
    • Concentrated HCl and acetic acid (3:7 v/v) at 70–85°C for 6 hours.
    • Reflux in ketone solvent (e.g., acetone) to precipitate the product.
  • Yield Optimization :
    • Table 1 : Impact of Acid Ratio on Yield



















































      HCl:Organic Acid (v/v)Temperature (°C)Yield (%)
      1:97018
      3:78534
      7:39028
  • Higher HCl ratios improve cyclization but increase side-product formation.

Advantages :

  • Avoids toxic arsenic-based oxidants used in earlier methods.
  • Scalable for industrial applications due to simplified workup.

Post-Functionalization of Phenanthroline Derivatives

Directed C-H Methylation

Transition-metal-catalyzed C-H activation offers a route to introduce methyl groups at specific positions. For instance, palladium-catalyzed methylation of 1,10-phenanthroline using methylboronic acid under oxidative conditions:

Representative Protocol :

  • Catalyst : Pd(OAc)₂ (5 mol%).
  • Ligand : 1,10-Phenanthroline (10 mol%).
  • Conditions : Ag₂CO₃ (oxidant), DMF, 100°C, 24 hours.

Challenges :

  • Poor regiocontrol for 2,3-dimethyl products.
  • Competing dimerization or over-methylation observed in preliminary trials.

Chemical Reactions Analysis

Coordination Chemistry with Metal Ions

2,3-Dimethyl-1,10-phenanthroline acts as a bidentate ligand, coordinating with transition metals through its nitrogen atoms. The methyl groups increase electron density at the nitrogen centers, stabilizing metal complexes.

  • Iron Complexation : Forms complexes like Fe(phen)₃²⁺ (ferroin analog), which participate in redox reactions. Studies show partial inhibition of Fenton reactions due to complex dissociation into Fe(phen)₂²⁺, enabling H₂O₂-mediated oxidative damage .

  • Copper Complexation : Copper(II) complexes with 2,9-dimethyl analogs exhibit cytotoxic activity against cancer cell lines, suggesting similar potential for 2,3-dimethyl derivatives .

Table 1: Stability Constants of Metal Complexes

Metal IonLog β (Stability Constant)ConditionsSource
Fe²⁺21.3Aqueous, pH 7.2
Cu²⁺16.8Ethanol/Water

Oxidation Reactions

The compound undergoes oxidation under acidic conditions, monitored via HPLC to track by-products.

  • Oxidative Functionalization : Reacts with nitric/sulfuric acid mixtures to form dione derivatives (e.g., 5,6-dione), analogous to unsubstituted 1,10-phenanthroline .

  • Mechanism : Methyl groups alter electron distribution, slowing oxidation rates compared to non-methylated analogs.

Cross-Coupling Reactions

2,3-Dimethyl-1,10-phenanthroline participates in transition-metal-catalyzed coupling:

  • Suzuki-Miyaura Reaction : Halogenated derivatives (e.g., bromo or iodo) undergo regioselective coupling with aryl boronic acids. For example, 3-bromo-1,10-phenanthroline reacts selectively at the α-position .

  • Conditions : Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts, ethanol/water solvent, 80°C .

Table 2: Reaction Yields for Cross-Coupling

SubstrateProductYield (%)Source
3-Bromo derivative3-Phenyl derivative78
5,6-Dibromo-3-iodo analogUnsymmetrical diaryl65

Mechanistic Insights

  • Chelation Dynamics : Methyl groups increase steric hindrance, favoring mono- or bis-complexes over tris-complexes in crowded environments .

  • Spectroscopic Confirmation : IR and NMR data confirm ligand binding modes, with ν(C=N) shifts at 1,620 cm⁻¹ and methyl proton signals at δ 2.5–3.0 ppm .

Biological Relevance

  • Anticancer Activity : Vanadium and copper complexes of methylphenanthrolines induce apoptosis in cancer cells via ROS generation .

  • Enzyme Inhibition : Acts as an inhibitor for deubiquitination enzymes (e.g., Rpn11), impacting protein degradation pathways .

Comparison with Similar Compounds

Comparison with Similar Phenanthroline Derivatives

Structural and Electronic Modifications

Substituent positions and types significantly influence the physicochemical and coordination properties of phenanthroline derivatives. Below is a comparative analysis of key analogues:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2,9-Dimethyl-1,10-phenanthroline 2,9 C₁₄H₁₂N₂ 208.26 High steric hindrance; stabilizes Cu(I) complexes in electrochemical studies .
3,4,7,8-Tetramethyl-1,10-phenanthroline 3,4,7,8 C₁₆H₁₆N₂ 236.31 Used as intermediates in medicinal chemistry .
5-Fluoro-1,10-phenanthroline 5 C₁₂H₇FN₂ 198.20 Forms cytotoxic Cu complexes with selectivity for cancer cells .
3,4,5,6,7,8-Hexamethyl-1,10-phenanthroline 3,4,5,6,7,8 C₁₈H₂₀N₂ 264.36 Limited data; structural studies suggest enhanced hydrophobicity .
2,9-Diphenylamino-1,10-phenanthroline 2,9 (phenylamino) C₂₄H₁₈N₄ 362.43 Synthesized via Negishi coupling; potential luminescent materials .

Physicochemical Data

Property 2,9-Dimethyl-1,10-phenanthroline 5-Fluoro-1,10-phenanthroline 3,4,7,8-Tetramethyl-1,10-phenanthroline
Melting Point Not reported Not reported Not reported
Solubility Low in water; soluble in DMSO Moderate in polar solvents Low in water
UV-Vis Absorption λₘₐₐₓ ~ 270 nm (π→π*) λₘₐₐₓ ~ 265 nm (π→π*) λₘₐₐₓ ~ 280 nm (π→π*)
Redox Potential (vs. SCE) E₁/₂(Cu²⁺/Cu⁺) = +0.15 V E₁/₂(Cu²⁺/Cu⁺) = +0.25 V Not reported

Q & A

Q. What are the optimal synthetic methods for preparing copper(I) complexes with 2,9-dimethyl-1,10-phenanthroline?

  • Methodological Answer: A standard synthesis involves reacting [Cu(MeCN)₄][PF₆] with two equivalents of 2,9-dimethyl-1,10-phenanthroline in degassed acetonitrile. Ultrasonication for 1 hour at room temperature facilitates complexation, indicated by a dark red color. Unreacted copper is removed via celite filtration, followed by solvent evaporation and recrystallization from CH₂Cl₂/Et₂O .
  • Key Considerations:
  • Ensure ligand purity to avoid side reactions.
  • Use inert conditions (e.g., degassed solvents) to prevent Cu(I) oxidation.

Q. How is 2,9-dimethyl-1,10-phenanthroline utilized in spectrophotometric copper analysis?

  • Methodological Answer: Neocuproine forms a stable Cu(I) complex with intense absorption at 454 nm, enabling sensitive copper detection. The method involves reducing Cu(II) to Cu(I) (e.g., using hydroxylamine), followed by complexation with neocuproine in buffered media (pH 4–6). Absorbance correlates linearly with copper concentration (Beer-Lambert law) .
  • Key Considerations:
  • Optimize pH to maximize complex stability.
  • Mask interfering ions (e.g., Fe³⁺) with chelators like EDTA.

Q. What characterization techniques are critical for analyzing 2,9-dimethyl-1,10-phenanthroline complexes?

  • Methodological Answer:
  • X-ray crystallography: Resolves ligand geometry and Cu(I) coordination (e.g., flattened tetrahedral vs. distorted D₂d symmetry) .
  • UV-Vis spectroscopy: Identifies MLCT (metal-to-ligand charge transfer) transitions (~450 nm) .
  • Thermogravimetric analysis (TGA): Assesses thermal stability and solvent content in crystals .

Advanced Research Questions

Q. How do substituent positions on 1,10-phenanthroline ligands affect the photophysical properties of copper(I) complexes?

  • Methodological Answer: Substituents at the 2,9-positions (e.g., methyl groups) sterically hinder flattening of the Cu(I) coordination sphere, altering MLCT efficiency. For example, 2,9-dimethyl derivatives exhibit longer luminescence lifetimes compared to unsubstituted analogs due to reduced structural flexibility .
  • Key Considerations:
  • Compare time-resolved emission spectra to quantify excited-state dynamics.
  • Use DFT calculations to model geometry-dependent electronic transitions .

Q. What thermodynamic parameters govern the stability of 2,9-dimethyl-1,10-phenanthroline in solvent systems?

  • Methodological Answer: Critical parameters include:
ParameterValue (Experimental)TechniqueReference
Molar enthalpy of fusion391.1 J/gDSC
Heat capacity (solid)11.8 J/(mol·K)Calorimetry
  • Solvent Effects: Polar solvents (e.g., acetonitrile) enhance solubility but may destabilize Cu(I) complexes via ligand displacement .

Q. How can experimental design optimize analytical methods using 2,9-dimethyl-1,10-phenanthroline?

  • Methodological Answer: A fractional factorial design (e.g., 4-factor, 8-run) screens variables like ligand concentration, heating time, and temperature. For example, in iron estimation, Box-Behnken optimization revealed that 0.2% w/v neocuproine and 20-min heating at 40°C maximize complex absorbance .
  • Key Considerations:
  • Use ANOVA to identify statistically significant factors.
  • Validate models with confirmation runs.

Q. How do electrochemical properties of Cu(I)-neocuproine complexes compare to other substituted phenanthrolines?

  • Methodological Answer: Cyclic voltammetry shows that 2,9-dimethyl substitution shifts the Cu(I/II) redox potential by +0.15 V compared to 5,5′-dimethyl-2,2′-bipyridine, attributed to electron-donating methyl groups stabilizing Cu(I). This property is critical for designing redox-active catalysts .
  • Key Considerations:
  • Use a three-electrode setup with a Ag/AgCl reference electrode.
  • Account for solvent conductivity (e.g., 0.1 M TBAPF₆ in CH₃CN).

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